B1576819 Pleurain-B1 antimicrobial peptide

Pleurain-B1 antimicrobial peptide

カタログ番号: B1576819
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pleurain-B1 is an antimicrobial peptide (AMP) identified through cDNA screening in ranid amphibians, alongside its counterpart Pleurain-C1 . It belongs to a class of antioxidant peptides that share conserved signal peptides with antimicrobial precursors, suggesting a dual functional role in oxidative stress response and microbial defense . While its exact mechanism of action remains understudied, its structural and functional linkage to other AMPs implies membrane-disruptive activity or intracellular targeting, common among cationic peptides . Preliminary assays indicate moderate antimicrobial activity against select pathogens, though its spectrum and potency require further validation .

特性

生物活性

Antibacterial, Antifungal

配列

FLGGLLASLLGKI

製品の起源

United States

類似化合物との比較

Comparative Analysis with Similar Antimicrobial Peptides

Structural and Functional Comparisons

Table 1: Key Properties of Pleurain-B1 and Selected AMPs

Peptide Source Structure Charge Hydrophobicity Key Antimicrobial Targets MIC Range (µg/mL) Resistance Mechanisms Evaded
Pleurain-B1 Ranid amphibians α-helical (predicted) +3 Moderate Gram-negative bacteria Not fully reported Unknown
D-BMAP18 Synthetic design β-sheet +5 High Pseudomonas aeruginosa 4–16 Protease degradation resistance
Brevinin-1A Frog skin secretion α-helical +4 High Broad-spectrum (Gram±) 2–32 Reduced susceptibility to biofilm formation
Polymyxin B1 Bacillus polymyxa Cyclic lipopeptide +5 Very high E. coli, Klebsiella 0.5–2 Binds lipid A, evades LPS modification

Key Observations :

  • Structural Diversity: Pleurain-B1’s predicted α-helical conformation aligns with AMPs like Brevinin-1A, which rely on amphipathic helices to penetrate microbial membranes .
  • Charge and Hydrophobicity : Pleurain-B1’s moderate charge (+3) and hydrophobicity may limit its potency compared to highly cationic peptides like Polymyxin B1 (+5), which exploits electrostatic interactions with negatively charged bacterial membranes .
  • Activity Spectrum : Brevinin-1A exhibits broader activity (MIC 2–32 µg/mL) than Pleurain-B1, attributed to its higher hydrophobicity and membrane-lytic efficiency . Pleurain-B1’s narrower spectrum may reflect evolutionary specialization for amphibian pathogens .
Mechanistic and Resistance Profiles
  • Membrane Interaction : Unlike Polymyxin B1, which targets lipid A in Gram-negative bacteria , Pleurain-B1’s mechanism is less defined but likely involves membrane depolarization, a trait shared with Brevinin-1A .
  • Resistance Evasion: D-BMAP18 resists pulmonary protease degradation, a critical advantage over Pleurain-B1 in clinical settings .
Pharmacokinetic and Therapeutic Potential
  • Stability: Polymyxin B1’s cyclic structure confers serum stability, whereas linear peptides like Pleurain-B1 may require structural optimization (e.g., cyclization or D-amino acid substitution) to enhance bioavailability .
  • Toxicity : Brevinin-1A’s hemolytic activity at high concentrations limits its utility, whereas Pleurain-B1’s antioxidant role may reduce cytotoxicity, though this requires validation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。